
molecular weight of Fmoc-NH-Azide-PEG4-L-
Lysine-PFP ester

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Fmoc-NH-Azide-PEG4-L-Lysine-

PFP ester

Cat. No.: B1193301 Get Quote

An In-depth Technical Guide on Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester

This guide provides comprehensive technical information for researchers, scientists, and drug

development professionals on the use of Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester, a
heterobifunctional crosslinker. This reagent is instrumental in the fields of bioconjugation,

antibody-drug conjugate (ADC) development, and proteolysis-targeting chimera (PROTAC)

synthesis.

Core Compound Specifications
Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester is a versatile molecule incorporating several key

functional groups: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a pentafluorophenyl

(PFP) ester, an azide group, and a polyethylene glycol (PEG) spacer. The PFP ester provides a

reactive site for conjugation to primary amines, while the azide group enables "click chemistry"

reactions. The Fmoc group offers a temporary protecting group for the α-amine of the lysine,

and the hydrophilic PEG4 spacer enhances solubility in aqueous media.[1][2]

Quantitative Data Summary
The key quantitative parameters of Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester are

summarized in the table below.
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Parameter Value Reference(s)

Molecular Weight 807.76 g/mol (or 807.8 g/mol )
--INVALID-LINK--, --INVALID-

LINK--

Molecular Formula C38H42F5N5O9
--INVALID-LINK--, --INVALID-

LINK--

Purity Typically ≥95% or 98% --INVALID-LINK--

Storage Conditions -20°C, desiccated
--INVALID-LINK--, --INVALID-

LINK--

Solubility Soluble in DMSO, DCM, DMF --INVALID-LINK--

Experimental Protocols
The following protocols provide detailed methodologies for the key applications of Fmoc-NH-
Azide-PEG4-L-Lysine-PFP ester.

Protocol 1: Labeling of Amine-Containing Biomolecules
This protocol describes the conjugation of the PFP ester to primary amines on a biomolecule,

such as the lysine residues of a protein.

Materials:

Fmoc-NH-Azide-PEG4-L-Lysine-PFP ester

Amine-containing biomolecule (e.g., antibody, protein)

Reaction Buffer: 100 mM sodium carbonate buffer, pH 8.5, or 0.1 M phosphate-buffered

saline (PBS), pH 7.2-8.0.[3][4] Avoid buffers containing primary amines (e.g., Tris, glycine).[3]

[5]

Anhydrous DMSO or DMF

Quenching Buffer: 1 M Tris-HCl, pH 8.0

Desalting column or dialysis equipment for purification
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Procedure:

Biomolecule Preparation: Prepare the biomolecule in the chosen reaction buffer at a

concentration of 1-10 mg/mL. If necessary, exchange the buffer using a desalting column or

dialysis to remove any interfering primary amines.[3][4]

Reagent Preparation: Immediately before use, dissolve the Fmoc-NH-Azide-PEG4-L-
Lysine-PFP ester in a minimal amount of anhydrous DMSO or DMF to create a stock

solution (e.g., 10-100 mM).[5][6] Do not prepare stock solutions for long-term storage as the

PFP ester is moisture-sensitive and can hydrolyze.[3][5]

Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the

biomolecule solution.[4] The optimal ratio may need to be determined empirically.

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C

overnight.[6] Gentle mixing during incubation is recommended.

Quenching: Quench any unreacted PFP ester by adding the quenching buffer to a final

concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

Purification: Remove the excess reagent and byproducts by size-exclusion chromatography

(e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[3]

Protocol 2: Fmoc-Group Deprotection
This protocol describes the removal of the Fmoc protecting group to expose the primary amine.

Materials:

Fmoc-labeled biomolecule from Protocol 1

Deprotection Solution: 20% (v/v) piperidine in DMF.[7][8]

DMF for washing

Procedure:
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If the labeled biomolecule is on a solid support (e.g., resin), swell the resin in DMF.[8] If in

solution, ensure the biomolecule is compatible with the deprotection solution.

Treat the Fmoc-labeled biomolecule with the deprotection solution. A two-step process is

often recommended for complete removal.[7]

First treatment: Add the deprotection solution and incubate for 2-5 minutes at room

temperature.[7]

Second treatment: Drain the solution and add a fresh portion of the deprotection solution.

Incubate for an additional 5-10 minutes.[7][9]

Wash the deprotected biomolecule thoroughly with DMF to remove piperidine and the

dibenzofulvene-piperidine adduct.[8]

Proceed to the next step (e.g., further conjugation) or purify as needed.

Protocol 3: Azide-Alkyne Click Chemistry
The exposed azide group can be reacted with an alkyne-containing molecule via either a

copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) cycloaddition.

3a. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

Azide-labeled biomolecule

Alkyne-containing molecule of interest

Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)[10]

Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)[10][11]

Copper-binding ligand (e.g., THPTA) solution (e.g., 50 mM in water)[10][11]

Reaction Buffer: PBS or other biocompatible buffer, pH 7-8

Procedure:
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In a reaction tube, combine the azide-labeled biomolecule and the alkyne-containing

molecule in the reaction buffer.

Prepare a premix of CuSO4 and the ligand. A 1:5 molar ratio of copper to ligand is often

used to protect the biomolecule from oxidative damage.[10][12]

Add the copper/ligand premix to the reaction mixture.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[11]

Incubate the reaction at room temperature for 1-4 hours, protected from light.[11]

Purify the resulting conjugate using an appropriate method (e.g., size-exclusion

chromatography, dialysis) to remove the copper catalyst and excess reagents.

3b. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method is ideal for applications in living systems.

Materials:

Azide-labeled biomolecule

Strained alkyne-containing molecule (e.g., DBCO, BCN)

Reaction Buffer: PBS or other biocompatible buffer, pH 7-8

Procedure:

Combine the azide-labeled biomolecule and the strained alkyne-containing molecule in the

reaction buffer. A 1.5- to 10-fold molar excess of the strained alkyne is typically used.

Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24

hours depending on the reactivity of the strained alkyne.[13]

The reaction proceeds without the need for a catalyst.[14]

Purify the conjugate using an appropriate method to remove any unreacted alkyne.
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Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involving Fmoc-NH-Azide-PEG4-L-
Lysine-PFP ester.

Figure 1: General Structure
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Caption: Molecular components of the crosslinker.
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Figure 2: Two-Step Bioconjugation Workflow
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Caption: Workflow for biomolecule conjugation.

Figure 3: Click Chemistry Options
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Caption: Comparison of click chemistry routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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